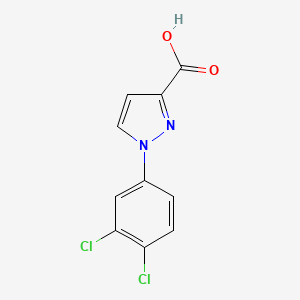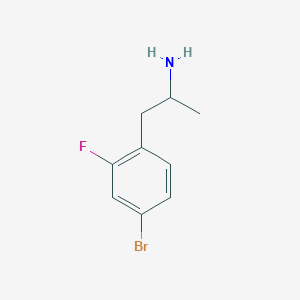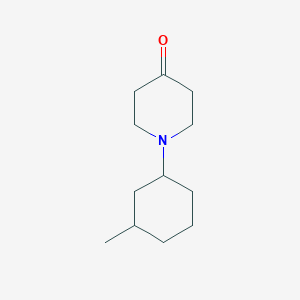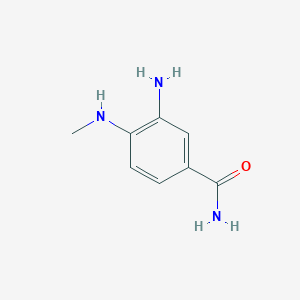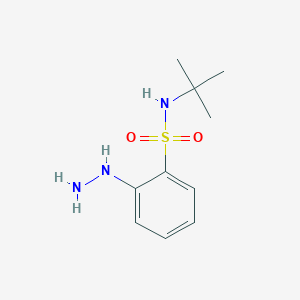
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (or BFMOD) is a small molecule that has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles have been extensively explored for their therapeutic worth across various medicinal chemistry domains. Their structural uniqueness enables effective binding with different enzymes and receptors in biological systems, facilitating a spectrum of bioactivities. Research has shown that these derivatives exhibit significant potency in treating ailments, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The broad therapeutic potential of 1,3,4-oxadiazole derivatives underscores their significant contribution to drug development and medicinal chemistry (Verma et al., 2019).
Synthesis and Pharmacological Aspects
Recent advances in the synthesis and pharmacological exploration of 1,3,4-oxadiazole and its derivatives highlight their versatile pharmacokinetic properties. These compounds engage in hydrogen bond interactions with biomacromolecules, enhancing their pharmacological activity. The antibacterial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities of oxadiazole derivatives have been well-documented, presenting a promising avenue for novel drug discovery and development (Wang et al., 2022).
Metal-Ion Sensing and Synthetic Applications
Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, are pivotal in the synthesis of fluorescent frameworks for potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make them ideal candidates for selective metal-ion sensing, highlighting the diverse applicability of 1,3,4-oxadiazole derivatives beyond pharmacology into material science and analytical chemistry (Sharma et al., 2022).
Antimicrobial Activity
The emergence of antimicrobial resistance has propelled the search for new antimicrobial agents. 1,3,4-Oxadiazole derivatives have emerged as potent candidates, exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of known antibiotics, marking them as promising leads for the development of novel antimicrobial therapies (Glomb & Świątek, 2021).
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNVDSCPVKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



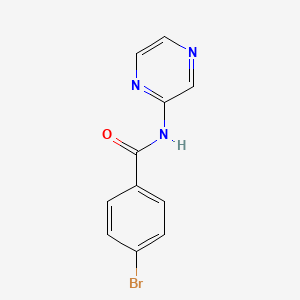
![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)


![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
